3-(Pyrazin-2-YL)propanal

Description

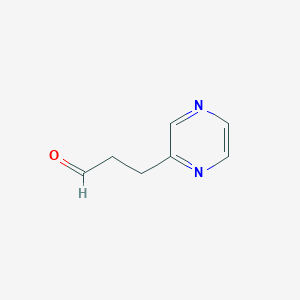

3-(Pyrazin-2-YL)propanal is an organic compound featuring a propanal backbone (CH₂CH₂CHO) substituted at the terminal carbon with a pyrazin-2-yl group. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, imparts distinct electronic and steric properties to the molecule. This compound is of significant interest in medicinal and synthetic chemistry due to its aldehyde functionality, which facilitates nucleophilic additions, condensations, and cyclization reactions.

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

3-pyrazin-2-ylpropanal |

InChI |

InChI=1S/C7H8N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-6H,1-2H2 |

InChI Key |

VSPHZLCSYRWADW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CCC=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3-(Pyrazin-2-yl)propan-1-ol

One of the most common synthetic approaches involves the oxidation of 3-(Pyrazin-2-yl)propan-1-ol to the corresponding aldehyde. The precursor alcohol can be synthesized via palladium-catalyzed cross-coupling reactions such as the Sonogashira reaction, starting from pyrazin-2-yl halides and appropriate alkynes or allyl derivatives.

- Oxidizing agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3), or milder reagents like pyridinium chlorochromate (PCC) can be employed.

- Reaction conditions : Typically carried out in an aprotic solvent under controlled temperature to avoid overoxidation to acids.

This oxidation step selectively converts the primary alcohol group into the aldehyde, yielding this compound with moderate to high yields depending on reaction optimization.

Multi-Step Synthesis via Propanoic Acid Derivatives

A five-step synthetic methodology has been reported for related 3-propanal derivatives, which can be adapted for this compound:

- Knoevenagel condensation of pyrazine-2-carbaldehyde with Meldrum’s acid to form an intermediate.

- Reduction of the Knoevenagel product using sodium borohydride.

- Hydrolysis and decarboxylation to yield the corresponding 3-propanoic acid derivative.

- Reduction of the acid to the 3-propanol derivative.

- Oxidation of the 3-propanol to the target this compound.

This approach allows for structural versatility and can be optimized for yield (11–67%) depending on substrate and conditions.

Detailed Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Knoevenagel condensation | Pyrazine-2-carbaldehyde + Meldrum’s acid, base catalyst | Forms α,β-unsaturated intermediate |

| 2 | Reduction | Sodium borohydride (NaBH4), mild conditions | Reduces double bonds selectively |

| 3 | Hydrolysis and decarboxylation | Acidic or basic aqueous medium, heat | Removes carboxyl group |

| 4 | Reduction | Lithium aluminum hydride (LiAlH4) or NaBH4 | Converts acid to alcohol |

| 5 | Oxidation | PCC, KMnO4, or CrO3, controlled temperature | Converts alcohol to aldehyde |

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

- Sonogashira cross-coupling between pyrazin-2-yl halides and alkynes followed by hydrogenation and oxidation steps can provide the alcohol intermediate, which is then oxidized to the aldehyde.

- This method benefits from high regioselectivity and functional group tolerance.

Direct Functionalization of Pyrazine Precursors

- Base-metal catalyzed dehydrogenative coupling of 2-amino alcohols has been explored for pyrazine derivatives, though direct application to this compound is less documented.

- Reaction parameters such as temperature (125–150 °C), catalyst type (Mn pincer complexes), and solvents (toluene, THF) influence yields and selectivity.

Analytical and Purification Considerations

- Purity assessment : High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming product identity and purity.

- Structural confirmation : ^1H and ^13C NMR confirm aldehyde proton shifts (~9–10 ppm) and pyrazine ring chemical environments.

- Optimization : Reaction parameters such as solvent choice, temperature, and catalyst loading are critical for maximizing yield and minimizing side products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of 3-(Pyrazin-2-yl)propan-1-ol | KMnO4, CrO3, PCC; mild temperature control | Moderate to high | Straightforward, selective oxidation | Requires precursor alcohol synthesis |

| Multi-step via Knoevenagel condensation | Meldrum’s acid, NaBH4 reduction, hydrolysis, LiAlH4, oxidation | 11–67 | Versatile, allows structural variation | Multi-step, moderate overall yield |

| Palladium-catalyzed Sonogashira coupling | Pd catalyst, aryl halides, alkynes, hydrogenation, oxidation | Variable | High selectivity, functional group tolerance | Requires expensive catalysts |

| Base-metal catalyzed dehydrogenative coupling | Mn pincer complexes, KH base, toluene, elevated temperature | High for related pyrazines | Sustainable, efficient for pyrazine derivatives | Less direct for aldehyde preparation |

Research Findings and Notes

- Oxidation of the alcohol intermediate remains the most direct and widely used method for preparing this compound.

- The multi-step Knoevenagel-based synthesis provides a modular approach for derivatives but involves more steps and moderate yields.

- Catalytic systems employing palladium or base metals offer promising routes but require careful optimization of reaction conditions to achieve high purity and yield.

- Industrial-scale synthesis may rely on optimized versions of these methods, focusing on cost-effectiveness and scalability, although detailed industrial protocols are scarce in literature.

This detailed synthesis overview provides a professional and authoritative guide to the preparation of this compound, integrating multiple synthetic strategies, reaction conditions, and catalytic systems from diverse research sources.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-YL)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Pyrazine-2-carboxylic acid.

Reduction: 3-(Pyrazin-2-YL)propanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrazin-2-YL)propanal has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the production of organic materials and as a building block for various chemical products

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Reactivity

- Aldehyde Group (this compound) : The aldehyde moiety enables nucleophilic additions (e.g., with amines or hydrazines) and participation in cyclocondensation reactions. This contrasts with 3-(1,3-Dioxoisoindol-2-yl)propanal (), where the aldehyde is adjacent to a dioxoisoindolyl group, enhancing electrophilicity and utility in synthesizing statins like atorvastatin .

- Nitrile Group (Propanenitrile Derivative) : The nitrile group in 3-(3-(Pyrazin-2-yl)-1H-pyrazol-4-yl)propanenitrile () offers divergent reactivity, such as hydrolysis to carboxylic acids or participation in click chemistry, broadening its use in medicinal chemistry .

- Alcohol Group ((3-Methylpyrazin-2-yl)methanol): The hydroxyl group in this compound () allows for oxidation to ketones or esterification, making it a versatile intermediate in drug development .

Structural and Electronic Effects

- Pyrazine vs. Isoindole Substituents : The pyrazine ring in this compound introduces electron-withdrawing effects, stabilizing the aldehyde group and directing reactivity toward aromatic electrophilic substitution. In contrast, the isoindole group in 3-(1,3-Dioxoisoindol-2-yl)propanal () provides a bulky, electron-deficient environment, favoring specific cyclization pathways .

- Methyl Substitution: (3-Methylpyrazin-2-yl)methanol () demonstrates how methyl groups on the pyrazine ring can sterically hinder reactions while modulating electronic properties, affecting solubility and metabolic stability in pharmaceuticals .

Pharmaceutical Intermediates

- 3-(1,3-Dioxoisoindol-2-yl)propanal : Explicitly cited as a key intermediate in atorvastatin synthesis, highlighting the importance of aldehyde-containing compounds in blockbuster drug production .

Biological Activity

3-(Pyrazin-2-YL)propanal is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 136.15 g/mol. The compound features a pyrazine ring attached to a propanal moiety, which contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests that it could be beneficial in treating inflammatory diseases.

3. Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. In cell line studies, the compound has shown the ability to induce apoptosis in cancer cells, possibly through the activation of specific apoptotic pathways. Further research is needed to elucidate the exact mechanisms and identify specific cancer types that may be targeted.

The biological activities of this compound are likely mediated through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies suggest that the compound may bind to specific sites on these targets, modulating their activity and leading to therapeutic effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL. |

| Study B | Reported anti-inflammatory effects by reducing TNF-alpha levels in macrophages by up to 40% at concentrations of 25 µM. |

| Study C | Investigated anticancer effects on human breast cancer cell lines, showing a dose-dependent increase in apoptosis with an IC50 value of 30 µM. |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing pyrazine derivatives and aldehydes under acidic conditions.

- Oxidative Methods : Employing oxidizing agents to form the desired carbonyl group.

Given its promising biological activities, this compound has potential applications in pharmaceuticals, particularly as a lead compound for drug development targeting bacterial infections and inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 3-(Pyrazin-2-YL)propanal, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, describes a method for synthesizing a structurally related pyrazine derivative using 2-chloropyrazine and a phenolic component under mild basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). To optimize yield and purity:

- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reactants.

- Catalysis : Explore Pd-based catalysts for cross-coupling reactions if introducing aryl/alkyl groups.

- Purity Control : Use column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization for isolation .

Advanced: How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. Methodological approaches include:

- Variable Temperature NMR : Identify rotational barriers in flexible moieties (e.g., aldehyde-proximal pyrazine ring).

- 2D Techniques : Use HSQC and HMBC to confirm connectivity and rule out isomeric byproducts.

- Comparative Analysis : Cross-reference with structurally analogous compounds, such as 3-(3-chlorophenyl)propanal (), to validate assignments .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde (δ ~9.5–10 ppm) and pyrazine ring protons (δ ~8.5–9 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ for C₇H₇N₂O).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: MeCN/H₂O with 0.1% TFA) .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization difficulties often stem from the compound’s aldehyde group (hygroscopicity) and planar pyrazine ring (π-π stacking interference). Strategies:

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) to modulate solubility.

- Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize the lattice.

- SHELX Refinement : Use SHELXL ( ) for high-resolution data to resolve disorder in the aldehyde moiety .

Basic: What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile aldehydes.

- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste () .

Advanced: How does the electronic nature of the pyrazine ring influence the reactivity of this compound in nucleophilic additions?

The electron-deficient pyrazine ring enhances electrophilicity at the aldehyde carbon:

- Kinetic Studies : Compare reaction rates with non-aromatic aldehydes (e.g., propanal) using UV-Vis or stopped-flow techniques.

- DFT Calculations : Model charge distribution (e.g., Mulliken charges) to predict regioselectivity in reactions with amines or hydrazines.

- Experimental Validation : Synthesize Schiff bases (e.g., with aniline) and characterize via X-ray crystallography ( ) .

Advanced: How can researchers design experiments to probe the biological activity of this compound derivatives?

- In Vitro Assays : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., kinase assays).

- Molecular Docking : Use PyMOL or AutoDock to simulate interactions with target proteins (e.g., triazole-binding enzymes in ).

- SAR Studies : Modify substituents (e.g., replacing pyrazine with pyridine) and compare bioactivity trends .

Basic: What are common byproducts in the synthesis of this compound, and how are they identified?

- Aldol Condensation Byproducts : Detect dimerization products via LC-MS (m/z ~2× parent mass).

- Oxidation Products : Monitor for carboxylic acids (e.g., 3-(Pyrazin-2-YL)propanoic acid) using IR (broad O-H stretch ~2500–3000 cm⁻¹) .

Advanced: What methodological pitfalls occur in computational modeling of this compound’s excited-state behavior?

- Charge Transfer Errors : Use TD-DFT with CAM-B3LYP functional for accurate π→π* transitions.

- Solvent Effects : Include implicit solvation (e.g., PCM model) to simulate polar environments.

- Validation : Compare computed UV spectra with experimental data (e.g., ’s furan-pyridazine derivatives) .

Advanced: How can researchers address low reproducibility in catalytic reactions involving this compound?

- Catalyst Characterization : Use XPS or TEM to confirm metal nanoparticle size/distribution.

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (Ar/glovebox) if aldehyde oxidation is suspected.

- DoE Optimization : Apply factorial design to identify critical variables (e.g., catalyst loading, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.